(6-Mesitylpyridin-2-yl)methanol
Overview
Description
(6-Mesitylpyridin-2-yl)methanol is a useful research compound. Its molecular formula is C15H17NO and its molecular weight is 227.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis and Crystal Structure Analysis : The compound 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, derived from the reaction of (6-methylpyridin-2-yl)methanol, was characterized by mass spectroscopy, IR, 1H NMR, UV-Vis, and X-ray diffraction, revealing its molecular and crystalline structure with planar molecules and intramolecular hydrogen bonds (Percino, Chapela, & Rodríguez-Barbarín, 2005).
Polymorphism Studies : Investigation of the pharmaceutically active sulfapyridine derivative, N-(6-methylpyridin-2-yl)mesitylenesulfonamide, revealed dimorphism, dependent on solvent type, with different packing and hydrogen bonding in the crystalline forms (Pan & Englert, 2013).
Catalysis and Chemical Reactions
Nickel Complexes for Ethylene Oligomerization : Nickel complexes synthesized using (pyridin-2-yl)methanol were used in ethylene oligomerization, showing high catalytic activity and yield, particularly in the presence of AlEtCl2 and MAO (Kermagoret & Braunstein, 2008).
CO2 Reduction to Methanol : Pyridinium and its derivatives, including (6-mesitylpyridin-2-yl)methanol, have been effective in catalyzing the reduction of carbon dioxide to methanol in electrochemical systems (Cole et al., 2010).
Pharmaceutical and Synthetic Chemistry
Enantioselective Michael Addition : Diaryl-2-pyrrolidinemethanols, derived from (pyridin-2-yl)methanol, were found to be effective catalysts for the enantioselective Michael addition of malonate esters to nitroolefins (Lattanzi, 2006).
Enantioselective Alkynylation of Cyclic Imines : Prolinol-derived ligands from (pyridin-2-yl)methanol were successfully applied in catalytic enantioselective addition of terminal alkynes to cyclic imines, achieving high yields and enantioselectivities (Munck et al., 2017).
Magnetic and Structural Studies
Construction of Magnetic Cobalt(II) Complex : The synthesis of a trigonal-prismatic cobalt(II) complex with a new hexadentate ligand derived from (pyridin-2-yl)methanol exhibited large uniaxial magnetic anisotropy and single-molecule-magnet behavior (Yao et al., 2018).
Hydrogen Bonding in Binary Mixtures : The enthalpies of solution of methanol in mixtures with pyridine and its derivatives, including this compound, were investigated, highlighting the role of hydrogen bonding (Marczak et al., 2004).
Corrosion Inhibition
- Corrosion Inhibitors for Mild Steel : Derivatives of (pyridin-2-yl)methanol were evaluated as corrosion inhibitors for mild steel, with one derivative showing higher inhibition efficiency due to its strong interaction with the steel surface (Ma et al., 2017).
Biocatalysis
- Whole-cell Biocatalytic Synthesis : S-(4-chlorophenyl)-(pyridin-2-yl) methanol was synthesized in a green, economic, and efficient way using a microreaction system with recombinant Escherichia coli as a whole-cell catalyst, highlighting efficient synthesis with high yield and enantiomeric excess (Chen et al., 2021).
Properties
IUPAC Name |
[6-(2,4,6-trimethylphenyl)pyridin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-10-7-11(2)15(12(3)8-10)14-6-4-5-13(9-17)16-14/h4-8,17H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDPKLBLSHIHSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=CC(=N2)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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